5-(4,5-Dimethylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4,5-Dimethylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that features a thiophene ring substituted with dimethyl groups and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4,5-Dimethylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the formation of the thiophene ring followed by the construction of the oxadiazole ring. One common method for synthesizing thiophene derivatives is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The oxadiazole ring can be formed through cyclization reactions involving hydrazides and carboxylic acids under acidic or basic conditions .
Industrial Production Methods
Industrial production of thiophene derivatives often employs scalable and efficient methods such as the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide . The oxadiazole ring can be synthesized using similar cyclization techniques, ensuring high yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
5-(4,5-Dimethylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form hydrazides.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazides.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
5-(4,5-Dimethylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 5-(4,5-Dimethylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The thiophene ring can interact with biological macromolecules, while the oxadiazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2,5-dimethylthiophene and 3-methylthiophene share structural similarities.
Oxadiazole Derivatives: Compounds such as 2,5-dimethyl-1,3,4-oxadiazole and 3,5-dimethyl-1,2,4-oxadiazole are structurally related.
Uniqueness
5-(4,5-Dimethylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the combination of the thiophene and oxadiazole rings, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C9H8N2O3S |
---|---|
Molecular Weight |
224.24 g/mol |
IUPAC Name |
5-(4,5-dimethylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C9H8N2O3S/c1-4-3-6(15-5(4)2)8-10-7(9(12)13)11-14-8/h3H,1-2H3,(H,12,13) |
InChI Key |
ZISDUXHYKOVTNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1)C2=NC(=NO2)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.